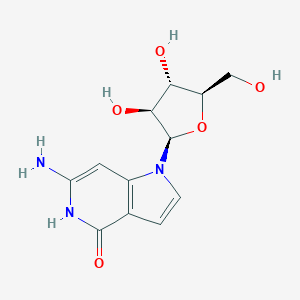
6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one is a nucleoside analog that has been extensively studied for its potential applications in cancer treatment. It was first synthesized in 1987 and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one involves the inhibition of DNA synthesis in cancer cells. It is incorporated into the DNA of cancer cells and disrupts the normal replication process, leading to cell death.
Biochemische Und Physiologische Effekte
6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one has been shown to have low toxicity in normal cells and tissues. However, it can cause some side effects such as nausea, vomiting, and bone marrow suppression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, its low solubility in water can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one. One area of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Another area of research is the investigation of its potential use in combination with other anticancer drugs. Additionally, more studies are needed to fully understand its mechanism of action and to identify any potential long-term side effects.
Synthesemethoden
The synthesis of 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one involves the reaction of arabinose with 4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-6-one in the presence of a catalyst such as trifluoroacetic acid. The resulting compound is then treated with ammonia to obtain the final product.
Wissenschaftliche Forschungsanwendungen
6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other anticancer drugs when used in combination.
Eigenschaften
CAS-Nummer |
110914-71-1 |
|---|---|
Produktname |
6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one |
Molekularformel |
C12H15N3O5 |
Molekulargewicht |
281.26 g/mol |
IUPAC-Name |
6-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C12H15N3O5/c13-8-3-6-5(11(19)14-8)1-2-15(6)12-10(18)9(17)7(4-16)20-12/h1-3,7,9-10,12,16-18H,4H2,(H3,13,14,19)/t7-,9-,10+,12-/m1/s1 |
InChI-Schlüssel |
PJIVWELLFATDEN-ZIYJGFGOSA-N |
Isomerische SMILES |
C1=CN(C2=C1C(=O)NC(=C2)N)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1=CN(C2=C1C(=O)NC(=C2)N)C3C(C(C(O3)CO)O)O |
Kanonische SMILES |
C1=CN(C2=C1C(=O)NC(=C2)N)C3C(C(C(O3)CO)O)O |
Andere CAS-Nummern |
110914-71-1 |
Synonyme |
6-AAPP 6-amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



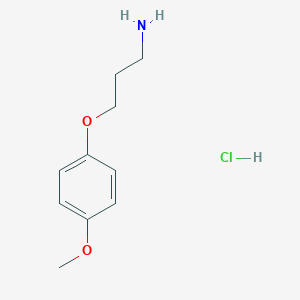


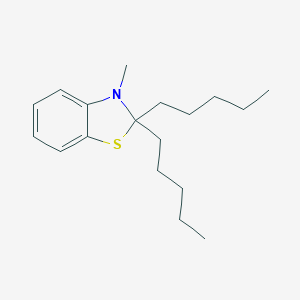
![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)
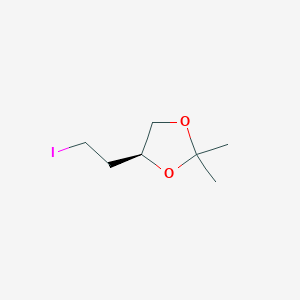
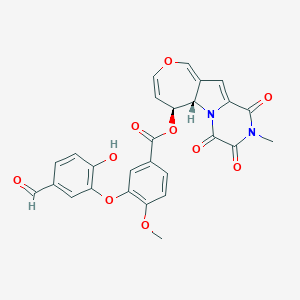
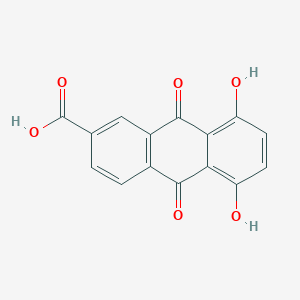
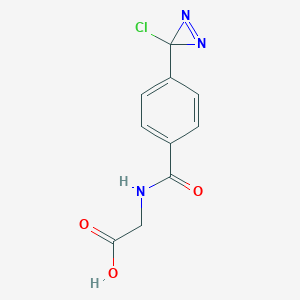
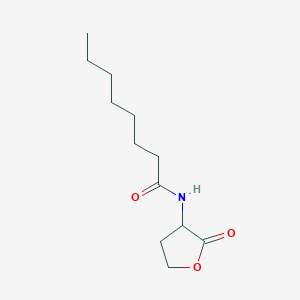
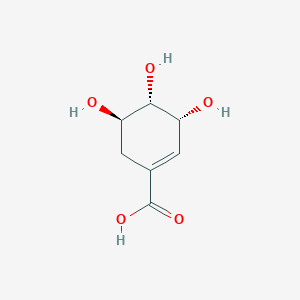

![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)
